molecular formula C6H11N3O B13632197 1-(2-methoxyethyl)-1H-imidazol-4-amine

1-(2-methoxyethyl)-1H-imidazol-4-amine

Cat. No.: B13632197
M. Wt: 141.17 g/mol
InChI Key: MBYGUEWFOBWNCJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-imidazol-4-amine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound features a methoxyethyl group attached to the nitrogen atom at the 1-position and an amine group at the 4-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine can be achieved through several methods. One common approach involves the reaction of 1H-imidazole-4-amine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized imidazole compounds.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-imidazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenoxyethyl)-1H-imidazol-4-amine: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.

    1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride: A related compound with additional methyl groups and a chloride counterion.

Uniqueness

1-(2-Methoxyethyl)-1H-imidazol-4-amine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxyethyl group provides solubility and stability, while the amine group offers potential for further functionalization and biological activity.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(2-methoxyethyl)imidazol-4-amine

InChI

InChI=1S/C6H11N3O/c1-10-3-2-9-4-6(7)8-5-9/h4-5H,2-3,7H2,1H3

InChI Key

MBYGUEWFOBWNCJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(N=C1)N

Origin of Product

United States

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